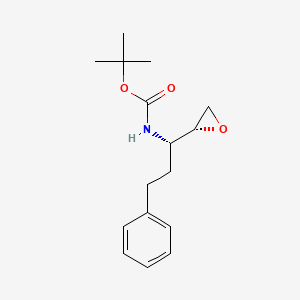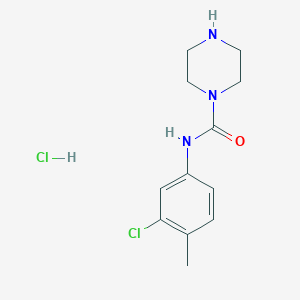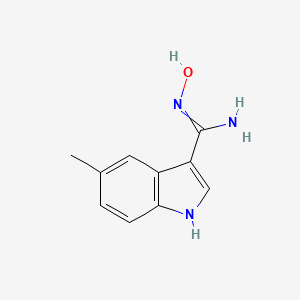
N-Hydroxy-5-methyl-1H-indole-3-carboximidamide
Overview
Description
“N-Hydroxy-5-methyl-1H-indole-3-carboximidamide” is a chemical compound with the CAS Number: 889943-61-7 . It has a molecular weight of 189.22 and its IUPAC name is this compound . The compound is a light-yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O/c1-6-2-3-9-7 (4-6)8 (5-12-9)10 (11)13-14/h2-5,12,14H,1H3, (H2,11,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a light-yellow solid . It should be stored at 0-8 degrees Celsius .Scientific Research Applications
Indole Derivatives and Hepatic Protection
Indole derivatives, including N-Hydroxy-5-methyl-1H-indole-3-carboximidamide, have shown significant protective effects on chronic liver injuries. Research by Wang et al. (2016) highlights the pleiotropic protective effects of indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), on various liver diseases, such as viral hepatitis, hepatic steatosis, hepatic cirrhosis, and hepatocellular carcinoma. These compounds regulate transcriptional factors and signaling pathways, alleviate oxidative stress, inhibit DNA synthesis, and modulate enzymes relevant to hepatitis viral replication and the metabolism of hepatotoxic substances, contributing to liver protection through anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects (Wang et al., 2016).
Indole Synthesis and Pharmacological Potential
The synthesis of indoles, including derivatives like this compound, plays a crucial role in organic chemistry and drug development. A review by Taber and Tirunahari (2011) covers the classification of all indole syntheses, emphasizing the importance of indole alkaloids in inspiring organic synthesis chemists. This framework aids in understanding the various strategies for indole construction and their potential applications in developing new therapeutic agents (Taber & Tirunahari, 2011).
Microbiota-Derived Tryptophan Metabolites
The role of tryptophan metabolites, related to indole derivatives in gut microbiota, has been studied for their anti-inflammatory and metabolic benefits. Galligan (2018) discusses how indole tryptophan metabolites produced by gut bacteria, such as indole-3-propionic acid, exhibit beneficial effects on metabolic diseases and inflammatory bowel disease, underscoring another health benefit of the intestinal microbiome (Galligan, 2018).
Plant-Based Indole Alkaloids
Omar et al. (2021) provide a comprehensive overview of the pharmacological potential of plant-based indole alkaloids, highlighting the indole nucleus's significant contribution to these compounds' pharmacological activities. These alkaloids exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory effects. This review underscores the importance of indole alkaloids in identifying new lead compounds for drug development (Omar et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N'-hydroxy-5-methyl-1H-indole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJXABGGKWKYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


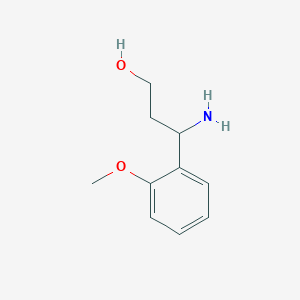

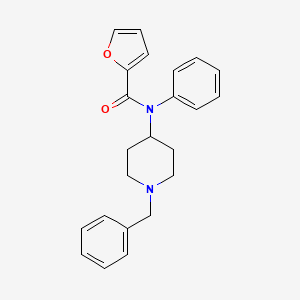
![Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B1437379.png)
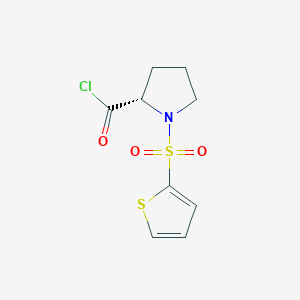
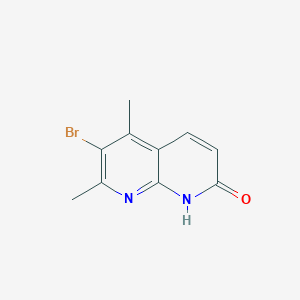

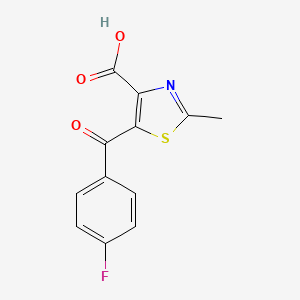
![2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1437384.png)
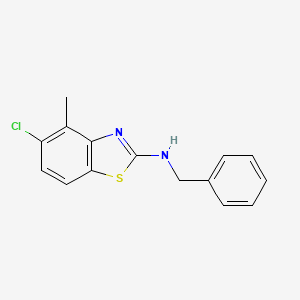

![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1437391.png)
